molecular formula C17H18ClNO2 B13913490 7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13913490
M. Wt: 303.8 g/mol
InChI Key: IODAIYCSOPDXPJ-UHFFFAOYSA-N
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Description

7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a 2-chlorobenzyloxy methyl substituent at the 7-position of the benzoxazepine scaffold, contributing to its unique physicochemical and biological properties. The molecular formula of its hydrochloride salt is C₁₇H₁₉Cl₂NO₂ (MFCD12028353), with a molecular weight of 352.2 g/mol .

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C17H18ClNO2/c18-16-4-2-1-3-14(16)12-20-11-13-5-6-17-15(9-13)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2

InChI Key

IODAIYCSOPDXPJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)COCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the benzoxazepine core through intramolecular cyclization.
  • Introduction of the 2-chlorobenzyl ether substituent at the 7-position via nucleophilic substitution or etherification.
  • Conversion to the hydrochloride salt to improve solubility and stability for further applications.

Stepwise Synthesis

Formation of the Benzoxazepine Core

The core bicyclic 1,4-benzoxazepine structure is generally synthesized by cyclization of an appropriate amine intermediate. This often involves:

  • Starting from o-phenylenediamine derivatives or corresponding amine precursors.
  • Employing electrophilic reagents and Lewis acid catalysts such as aluminum chloride to promote intramolecular cyclization.
  • The reaction conditions are optimized to favor ring closure and to minimize side reactions.

This step is critical as it establishes the rigid bicyclic scaffold essential for the compound's biological activity.

Introduction of the 2-Chlorobenzyl Ether Group

Following core formation, the 2-chlorobenzyl substituent is introduced at the 7-position through etherification:

  • The benzoxazepine intermediate bearing a hydroxymethyl group at the 7-position is reacted with 2-chlorobenzyl chloride.
  • The reaction is conducted under basic conditions, commonly using bases such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and facilitate nucleophilic substitution.
  • Solvents like dichloromethane or dimethylformamide are typically used to dissolve reactants and promote reaction efficiency.
  • The reaction temperature and time are carefully controlled to maximize yield and minimize by-products.
Formation of the Hydrochloride Salt

To enhance solubility and stability, the free base compound is converted into its hydrochloride salt by:

  • Treating the purified compound with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • Isolating the hydrochloride salt by crystallization or precipitation.
  • This salt form is preferred for biological testing and pharmaceutical formulation due to improved physicochemical properties.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Benzoxazepine core formation o-Phenylenediamine derivative, AlCl3, reflux Lewis acid catalyzed intramolecular cyclization
Etherification 2-Chlorobenzyl chloride, base (NaH/K2CO3), solvent (DCM/DMF), 0–25°C Nucleophilic substitution to form ether bond
Salt formation HCl in ethanol or ethyl acetate, room temperature Crystallization of hydrochloride salt

Optimization challenges include steric hindrance from the bulky 2-chlorobenzyl group during etherification, which can reduce reaction rates and yields. Recent advances focus on:

  • Using milder bases and phase-transfer catalysts.
  • Employing microwave-assisted synthesis to reduce reaction times.
  • Implementing green chemistry principles to minimize waste and improve sustainability.

Research Outcomes and Analytical Characterization

Yield and Purity

Typical overall yields for the multi-step synthesis range from 45% to 65%, depending on the scale and reaction optimization. Purity is confirmed by chromatographic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Structural Confirmation

Physicochemical Properties

Property Value
Molecular Formula C18H17ClNO2
Molecular Weight Approximately 319.8 g/mol
Solubility Enhanced in polar solvents as hydrochloride salt
Stability Stable under standard laboratory conditions

Chemical Reactions Analysis

Types of Reactions

7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

  • Solubility and Stability: The 2-chlorobenzyl group may reduce aqueous solubility compared to non-halogenated analogues but could enhance metabolic stability. For example, the base benzoxazepine (CAS 17775-01-8) has a density of 1.058 g/cm³ and boiling point of 254.5°C, while halogenated derivatives exhibit higher molecular weights and altered partition coefficients .
  • Synthetic Yields : The unsubstituted benzoxazepine scaffold is synthesized in 74% yield via silicon-protected intermediates , whereas halogenated variants likely require additional purification steps.

Biological Activity

7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₇H₁₉Cl₂NO₂
  • Molecular Weight : 340.2 g/mol
  • CAS Number : 1185302-69-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antihypertensive Activity : Similar compounds have shown the ability to inhibit angiotensin II receptors (AT1), leading to lowered blood pressure through non-competitive inhibition mechanisms .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the capacity to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound's binding affinity to critical receptors enhances its anticancer potential .
  • Antiviral Properties : Some derivatives have shown activity against viral infections by inhibiting RNA synthesis in viruses like HCMV .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzoxazepine compounds:

  • Antihypertensive Study :
    • A study demonstrated that a similar benzoxazepine derivative effectively reduced blood pressure in hypertensive animal models. The mechanism involved AT1 receptor blockade .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound exhibited significant cytotoxicity against MCF-7 and A-549 cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Activity :
    • Research indicated that compounds with structural similarities effectively inhibited the production of TNF-alpha and IL-6 in macrophage models, showcasing potential applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Benzoxazepine AAntihypertensiveAT1 receptor inhibition
Benzoxazepine BCytotoxicMCF-7 and A-549 cancer cells
Benzoxazepine CAnti-inflammatoryTNF-alpha and IL-6 inhibition

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